4-Amino-2-chlorobenzenesulfonamide
Overview
Description
4-Amino-2-chlorobenzenesulfonamide is a halogenated sulfonamide derivative . It is a chemical compound with the molecular formula C6H7ClN2O2S .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods includes the reaction of 4-acetamidobenzenesulfanyl chloride with ammonia to replace the chlorine with an amino group, affording 4-acetamidobenzenesulfonamide. The subsequent hydrolysis of the sulfonamide produces the this compound .Molecular Structure Analysis
The molecular weight of this compound is 206.650 . The IUPAC Standard InChI is InChI=1S/C6H7ClN2O2S/c7-4-1-2-6 (5 (8)3-4)12 (9,10)11/h1-3H,8H2, (H2,9,10,11) .Physical and Chemical Properties Analysis
This compound is a solid compound . The exact physical and chemical properties specific to this compound are not available in the search results.Scientific Research Applications
Chemosensing Applications
- Colorimetric and Fluorescence Probe : 4-Amino-2-chlorobenzenesulfonamide derivatives have been used in developing colorimetric and fluorescence probes. For example, 4CBS, a derivative, acts as a selective and sensitive detector for Sn2+ ions in aqueous solutions. Its mechanism involves the conversion of -C═O into -C-OH groups upon Sn2+ addition, initiating fluorescence. This probe has been effectively used for bioimaging in living cells and zebrafish, demonstrating its potential in biological and environmental monitoring (Ravichandiran et al., 2020).
Synthesis of Novel Compounds
Regioselective Synthesis : This compound is instrumental in synthesizing new chemical entities. For instance, its reaction with 2-aminothiazoles has led to the synthesis of novel imidazo(2,1-b)thiazoles, showcasing its utility in creating unique chemical structures with potential applications in various fields (Serykh et al., 2015).
Biological Screening : Derivatives of this compound have been synthesized and evaluated for their biological potential. These derivatives exhibit moderate to good activities against bacteria and are potential candidates for enzyme inhibition, highlighting their relevance in medicinal chemistry and drug discovery (Aziz‐ur‐Rehman et al., 2014).
Analytical Applications
- Herbicide Analysis : It's used in the analysis of herbicides like chlorsulfuron. The thermal decomposition of chlorsulfuron results in 2-chlorobenzenesulfonamide, which can be quantified using gas chromatography. This application is significant in environmental monitoring and pesticide residue analysis (Long et al., 1990).
Molecular and Structural Studies
- X-Ray Diffraction Studies : The compound and its derivatives have been studied using X-ray diffraction, aiding in understanding its molecular and crystal structures. This is crucial in the fields of crystallography and materials science, where structural understanding is key (Kovalchukova et al., 2013).
Enzyme Inhibition Research
- Carbonic Anhydrase Inhibition : Certain derivatives show potential as carbonic anhydrase inhibitors, making them relevant in the treatment of diseases like glaucoma and possibly cancer (Mincione et al., 2001).
Mechanism of Action
Target of Action
4-Amino-2-chlorobenzenesulfonamide is a type of sulfonamide drug . The primary targets of sulfonamides are the enzymes dihydropteroate synthetase (DHPS) and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of their target enzymes . They mimic the natural substrate of these enzymes, preventing the substrate from binding and thus inhibiting the enzyme’s function . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleic acids like DNA and RNA. By inhibiting folic acid synthesis, sulfonamides prevent bacteria from replicating their DNA and thus halt their growth .
Pharmacokinetics
Sulfonamides generally exhibithigh gastrointestinal absorption , indicating that they can be effectively administered orally .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA, effectively halting their growth and proliferation .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other substances that compete for the same enzymes can affect its efficacy . Additionally, the drug’s stability could be affected by factors such as pH and temperature . .
Safety and Hazards
Properties
IUPAC Name |
4-amino-2-chlorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDOTDANGJJHPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501584 | |
Record name | 4-Amino-2-chlorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1954-94-5 | |
Record name | 4-Amino-2-chlorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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